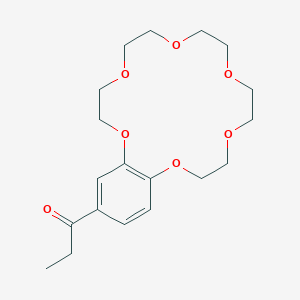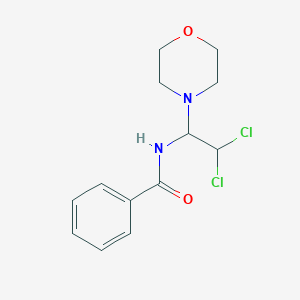
N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide: is a chemical compound with the molecular formula C13H15Cl3N2O2 It is known for its unique structure, which includes a morpholine ring and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide typically involves the reaction of 2,2-dichloro-1-morpholin-4-ylethylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions: N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides.
科学的研究の応用
Chemistry: N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: this compound has potential applications in medicine as a precursor for the synthesis of pharmaceutical compounds. It is also studied for its potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also used as a stabilizer in various industrial processes.
作用機序
The mechanism of action of N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
類似化合物との比較
- 2,4-dichloro-N-(2-morpholin-4-ylethyl)benzamide
- 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide
- 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
Comparison: N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide is unique due to its specific substitution pattern and the presence of the morpholine ring. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the dichloro group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C13H16Cl2N2O2 |
|---|---|
分子量 |
303.18 g/mol |
IUPAC名 |
N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H16Cl2N2O2/c14-11(15)12(17-6-8-19-9-7-17)16-13(18)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,18) |
InChIキー |
MKJKVBNEMGZKAD-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(C(Cl)Cl)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


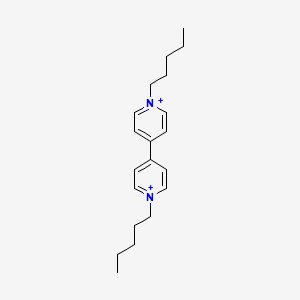
![2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706548.png)
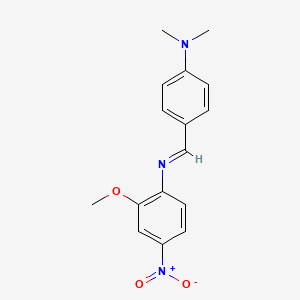
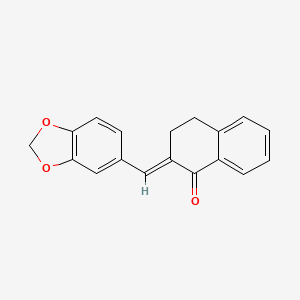
![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)

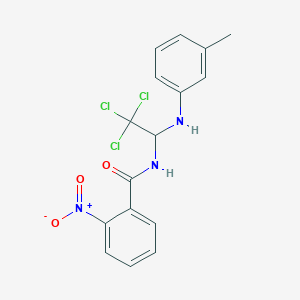
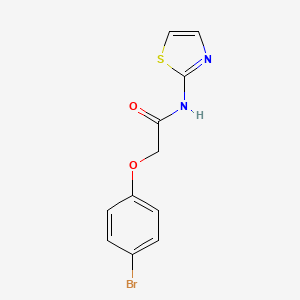
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11706581.png)
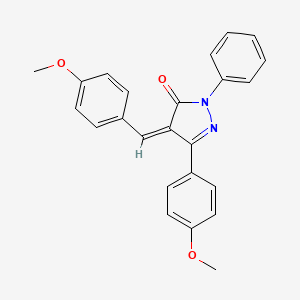
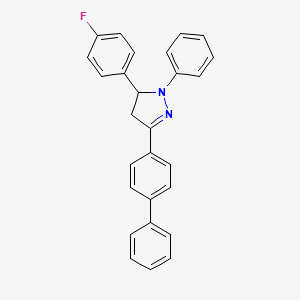
![4-[1-(3-Chlorophenyl)cyclohexyl]phenol](/img/structure/B11706588.png)
![N'-{[1,1'-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide](/img/structure/B11706595.png)
